3-(4-Methylphenyl)-1,2,4-oxadiazole-5-carbohydrazide
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Overview
Description
3-(4-Methylphenyl)-1,2,4-oxadiazole-5-carbohydrazide is a heterocyclic compound that belongs to the oxadiazole family This compound is characterized by the presence of an oxadiazole ring, which is a five-membered ring containing two nitrogen atoms and one oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methylphenyl)-1,2,4-oxadiazole-5-carbohydrazide typically involves the reaction of 4-methylbenzoic acid hydrazide with appropriate reagents to form the oxadiazole ring. One common method includes the cyclization of 4-methylbenzoic acid hydrazide with cyanogen bromide under basic conditions. The reaction is carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete cyclization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product can be achieved through recrystallization or chromatographic techniques to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
3-(4-Methylphenyl)-1,2,4-oxadiazole-5-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The oxadiazole ring can undergo substitution reactions with electrophiles or nucleophiles, depending on the reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Electrophilic substitution using halogenating agents like bromine or nucleophilic substitution using amines.
Major Products Formed
Oxidation: Formation of corresponding oxadiazole-5-carboxylic acid.
Reduction: Formation of reduced oxadiazole derivatives.
Substitution: Formation of substituted oxadiazole derivatives with various functional groups.
Scientific Research Applications
3-(4-Methylphenyl)-1,2,4-oxadiazole-5-carbohydrazide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.
Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 3-(4-Methylphenyl)-1,2,4-oxadiazole-5-carbohydrazide involves its interaction with specific molecular targets and pathways. The oxadiazole ring can interact with enzymes and receptors, leading to the modulation of biological processes. For example, its antimicrobial activity may be due to the inhibition of bacterial cell wall synthesis or disruption of membrane integrity. The anticancer activity could be attributed to the induction of apoptosis in cancer cells through the activation of specific signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Chlorophenyl)-1,2,4-oxadiazole-5-carbohydrazide
- 3-(4-Nitrophenyl)-1,2,4-oxadiazole-5-carbohydrazide
- 3-(4-Methoxyphenyl)-1,2,4-oxadiazole-5-carbohydrazide
Uniqueness
3-(4-Methylphenyl)-1,2,4-oxadiazole-5-carbohydrazide is unique due to the presence of the 4-methylphenyl group, which imparts specific chemical and biological properties. This group can enhance the compound’s lipophilicity, making it more effective in penetrating biological membranes. Additionally, the methyl group can influence the compound’s reactivity and stability, making it a valuable intermediate in synthetic chemistry.
Properties
IUPAC Name |
3-(4-methylphenyl)-1,2,4-oxadiazole-5-carbohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4O2/c1-6-2-4-7(5-3-6)8-12-10(16-14-8)9(15)13-11/h2-5H,11H2,1H3,(H,13,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZQBQZBTBFJZOO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)C(=O)NN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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